Quinolin-5-ylcarbamic acid
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Overview
Description
Quinolin-5-ylcarbamic acid is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry Quinoline itself is a nitrogen-based heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including quinolin-5-ylcarbamic acid, can be achieved through several methods. Some of the classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These methods often involve the use of α,β-unsaturated aldehydes and substituted anilines as starting materials . For instance, the Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
In industrial settings, the production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Quinolin-5-ylcarbamic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolinic acid, while reduction can yield hydroquinoline derivatives .
Scientific Research Applications
Quinolin-5-ylcarbamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular processes.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.
Industry: They are used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinolin-5-ylcarbamic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death .
Comparison with Similar Compounds
Quinolin-5-ylcarbamic acid can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Ciprofloxacin: An antibiotic used to treat bacterial infections.
Mefloquine: Another antimalarial drug.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with molecular targets. This makes it a valuable compound for drug development and other applications .
Properties
CAS No. |
856086-93-6 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
quinolin-5-ylcarbamic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6,12H,(H,13,14) |
InChI Key |
HNLOHFMBRCFDBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)O |
Origin of Product |
United States |
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